molecular formula C19H18FN3O2S B2471311 2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2379988-15-3

2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2471311
CAS No.: 2379988-15-3
M. Wt: 371.43
InChI Key: MYOAYWZLNFXHPH-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its versatility in medicinal chemistry, coupled with a cyclopropyl group and a fluorobenzenesulfonyl azetidine moiety, adding to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The azetidine ring is introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the benzodiazole intermediate. The fluorobenzenesulfonyl group is then added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which offer better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms could streamline the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyclopropyl and fluorobenzenesulfonyl groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole
  • 2-cyclopropyl-1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole
  • 2-cyclopropyl-1-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzenesulfonyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-5-1-4-8-18(15)26(24,25)22-11-14(12-22)23-17-7-3-2-6-16(17)21-19(23)13-9-10-13/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAYWZLNFXHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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